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A Modern, Efficient, and Safer Approach to the
Synthesis of 5-amino-4-(4-cyclopropylnaphthalen-1-
yl)-4H-1,2,4-triazole-3-thiol
Abstract
Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of

hyperuricemia associated with gout.[1][2][3][4] The synthesis of this pharmaceutically important

molecule relies on the efficient preparation of its key intermediates. This application note

provides a detailed protocol for an improved and more environmentally conscious synthesis of

a crucial Lesinurad intermediate, 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-

thiol. This method avoids the use of highly toxic reagents, such as thiophosgene, offering a

safer and more scalable alternative for research and drug development professionals.[5] The

protocol emphasizes the rationale behind experimental choices, ensuring a robust and

reproducible process.
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Introduction: The Significance of Lesinurad and its
Synthetic Precursors
Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate

crystals in and around the joints, which is a consequence of elevated levels of uric acid in the

blood (hyperuricemia). Lesinurad addresses this by inhibiting the urate transporter 1 (URAT1)

in the kidneys, which is responsible for the reabsorption of uric acid.[1][2] This mechanism

promotes the excretion of uric acid, thereby lowering serum levels.[1][6]

The chemical structure of Lesinurad is 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-

triazol-3-yl)thio)acetic acid.[1] Its synthesis involves the construction of a substituted 1,2,4-

triazole ring system. The intermediate, 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-

triazole-3-thiol, is a critical building block for the elaboration of the final active pharmaceutical

ingredient.

Historically, the synthesis of related isothiocyanate intermediates has involved the use of

thiophosgene, a highly toxic and volatile reagent that poses significant environmental and

safety risks, making it unsuitable for large-scale production.[5] This protocol details a superior

approach that replaces thiophosgene with 1,1'-thiocarbonyldiimidazole (TCDI), a safer and

more manageable reagent, leading to a more efficient and environmentally friendly process.[5]

Overview of the Synthetic Strategy
The synthesis of the target intermediate is achieved through a multi-step sequence starting

from commercially available materials. The overall workflow is depicted below. The key

transformation involves the formation of an isothiocyanate intermediate, which then undergoes

cyclization to form the desired triazole thiol.
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Figure 1: Overall synthetic workflow for the preparation of the key Lesinurad intermediate.
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This protocol provides a step-by-step methodology for the synthesis of 5-amino-4-(4-

cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.

Materials and Reagents
Reagent

Molar Mass ( g/mol
)

CAS Number
Supplier
Suggestion

4-

cyclopropylnaphthalen

-1-amine

183.25 100749-35-9
Commercially

available

1,1'-

Thiocarbonyldiimidazo

le (TCDI)

178.22 6160-65-2
Commercially

available

Dichloromethane

(DCM), anhydrous
84.93 75-09-2

Commercially

available

Hydrazine hydrate

(80%)
50.06 7803-57-8

Commercially

available

Ethanol, absolute 46.07 64-17-5
Commercially

available

Sodium methoxide

(NaOMe)
54.02 124-41-4

Commercially

available

Methanol, anhydrous 32.04 67-56-1
Commercially

available

Hydrochloric acid

(HCl), concentrated
36.46 7647-01-0

Commercially

available

Ethyl acetate 88.11 141-78-6
Commercially

available

Hexanes - 110-54-3
Commercially

available
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Step 1: Synthesis of 1-cyclopropyl-4-
isothiocyanatonaphthalene
Rationale: This step avoids the use of hazardous thiophosgene by employing TCDI as a

thiocarbonylating agent.[5] TCDI is a stable, crystalline solid that is easier and safer to handle.

The reaction proceeds via the formation of a thiocarbamoyl imidazole intermediate, which then

eliminates imidazole to yield the desired isothiocyanate. Dichloromethane is an excellent

solvent for this transformation, and the reaction proceeds efficiently at room temperature.[5]

Procedure:

To a stirred solution of 4-cyclopropylnaphthalen-1-amine (1.0 eq) in anhydrous

dichloromethane (DCM), add 1,1'-thiocarbonyldiimidazole (TCDI) (1.5 eq) portion-wise at

room temperature (25 °C).

Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, wash the reaction mixture with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel using a mixture of

ethyl acetate and hexanes as the eluent to afford 1-cyclopropyl-4-isothiocyanatonaphthalene

as a solid.

Step 2: Synthesis of the Thiosemicarbazide Intermediate
Rationale: The isothiocyanate is a versatile intermediate that readily reacts with nucleophiles.

In this step, hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbon of the

isothiocyanate to form the corresponding thiosemicarbazide. Ethanol is a suitable solvent for

this reaction, and heating under reflux drives the reaction to completion.

Procedure:

Dissolve 1-cyclopropyl-4-isothiocyanatonaphthalene (1.0 eq) in absolute ethanol.
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Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

After completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure to remove the solvent.

The resulting solid can be triturated with a suitable solvent like diethyl ether or hexanes and

filtered to obtain the crude thiosemicarbazide intermediate, which can be used in the next

step without further purification.

Step 3: Cyclization to 5-amino-4-(4-
cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
Rationale: The final step involves the base-catalyzed intramolecular cyclization of the

thiosemicarbazide intermediate. Sodium methoxide in methanol provides the necessary basic

conditions to deprotonate the terminal nitrogen, which then attacks the thiocarbonyl carbon,

leading to the formation of the 1,2,4-triazole ring. Subsequent workup with acid neutralizes the

reaction mixture and protonates the thiol group.

Procedure:

Suspend the thiosemicarbazide intermediate (1.0 eq) in anhydrous methanol.

Add sodium methoxide (1.5 eq) to the suspension.

Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC until the

starting material is consumed.

Cool the reaction mixture to room temperature and carefully neutralize with concentrated

hydrochloric acid to pH ~6-7.

The precipitated solid is collected by filtration, washed with water, and then with a cold non-

polar solvent (e.g., hexanes or diethyl ether).

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water)

to yield the pure 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.
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Quantitative Data Summary
The following table summarizes the typical stoichiometry and expected yields for the synthesis.

Step
Starting
Material

Reagent
1

Reagent
2

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

cycloprop

ylnaphth

alen-1-

amine

1,1'-

Thiocarb

onyldiimi

dazole

(1.5 eq)

- DCM 25 12 ~84%[5]

2

1-

cycloprop

yl-4-

isothiocy

anatonap

hthalene

Hydrazin

e hydrate

(1.2 eq)

- Ethanol Reflux 4-6 >90%

3

Thiosemi

carbazid

e

intermedi

ate

Sodium

methoxid

e (1.5 eq)

HCl (for

workup)
Methanol Reflux 8-12 ~85-90%

Overall

4-

cycloprop

ylnaphth

alen-1-

amine

- - - - - ~64-71%

Characterization of the Final Intermediate
The structure of the synthesized 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-

thiol should be confirmed by standard analytical techniques:

¹H NMR: To confirm the presence of aromatic, cyclopropyl, and amino protons.
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¹³C NMR: To identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=N, and S-H (thiol).

Melting Point: To assess the purity of the final product.

Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must

be worn at all times.

Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.

Sodium methoxide is a strong base and is corrosive; avoid contact with skin and eyes.

Anhydrous solvents are required for several steps; ensure proper handling techniques to

avoid moisture contamination.

Conclusion
This application note details a robust, efficient, and safer protocol for the synthesis of the key

Lesinurad intermediate, 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. By

replacing the hazardous reagent thiophosgene with TCDI, this method is more amenable to

scale-up and aligns with the principles of green chemistry.[5] The provided step-by-step

procedure, along with the rationale behind each transformation, offers researchers and drug

development professionals a reliable method for accessing this important building block for the

synthesis of Lesinurad and its analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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